VMAT2 Binding Affinity: 3-Fold Superiority of the (+)-Enantiomer Camphorsulfonate Salt Over the (-)-Enantiomer and 1.75-Fold Over the Racemate
In a head-to-head VMAT2 binding assay employing [3H]dihydrotetrabenazine displacement from rat striatal homogenate, the (1S)-(+)-10-camphorsulfonate salt of (+)-TBZ (the target compound itself) demonstrated a Ki of 4.61 ± 0.31 nM. This was 3-fold more potent than the (1R)-(-)-10-camphorsulfonate salt of (-)-TBZ (Ki = 11.20 ± 1.03 nM) and 1.75-fold more potent than racemic TBZ (Ki = 8.07 ± 0.20 nM). All pairwise differences were statistically significant (p < 0.05, Bonferroni t-test) [1]. The assay was performed directly on the camphorsulfonate salts, meaning the binding data are intrinsic to the supplied salt form and do not require free-base conversion for interpretation.
| Evidence Dimension | VMAT2 binding affinity (Ki, nM) – [3H]DHTBZ displacement from rat striatum |
|---|---|
| Target Compound Data | Ki = 4.61 ± 0.31 nM (as (1S)-(+)-10-camphorsulfonate salt, compound 10) |
| Comparator Or Baseline | (-)-Enantiomer salt: Ki = 11.20 ± 1.03 nM; Racemic TBZ: Ki = 8.07 ± 0.20 nM |
| Quantified Difference | 3.0-fold more potent vs. (-)-enantiomer; 1.75-fold more potent vs. racemate |
| Conditions | Rat striatal VMAT2; [3H]dihydrotetrabenazine radioligand displacement; N = 3 per compound |
Why This Matters
Procurement of the enantiopure (+)-camphorsulfonate salt ensures the highest VMAT2 binding potency among all tetrabenazine forms, directly reducing the mass of compound required per experiment and improving assay signal-to-noise ratios relative to racemic or (-)-enantiomer controls.
- [1] Yu QS, Luo W, Deschamps J, Holloway HW, Kopajtic T, Katz JL, Brossi A, Greig NH. Preparation and characterization of tetrabenazine enantiomers against vesicular monoamine transporter 2. ACS Med Chem Lett. 2010;1(3):105-109 (Table 1: Ki values for compounds 8, 10, 11). doi:10.1021/ml1000189 View Source
